Bekanamycinsulfate salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bekanamycin sulfate salt, also known as Kanamycin B sulfate salt, is an aminoglycoside antibiotic. It is a derivative of kanamycin A and is known for its bactericidal properties. The compound is primarily used in the treatment of various bacterial infections, particularly those caused by Gram-negative bacteria .

准备方法

Bekanamycin sulfate salt is typically synthesized through the fermentation of the bacterium Streptomyces kanamyceticus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The purified product is then formulated as a sulfate salt for medical use .

化学反应分析

Bekanamycin sulfate salt undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

科学研究应用

Kanamycin sulfate, an aminoglycoside antibiotic produced by Streptomyces kanamyceticus, is utilized in various scientific research applications due to its antibacterial properties . It is effective against both Gram-negative and Gram-positive bacteria, as well as mycoplasma . Kanamycin's mechanism of action involves binding to the 30S subunit of bacterial ribosomes, which inhibits protein synthesis .

Scientific Research Applications of Kanamycin Sulfate

Kanamycin sulfate has a range of applications in scientific research, including:

- Selection agent in cell culture: Kanamycin sulfate is commonly used as a selection agent in cell culture media for isolating group D streptococci on Kanamycin Esculin Azide Agar and for selecting transformed plant cells containing the neomycin phosphotransferase gene on a kanamycin-medium . It can also be used as a selection agent for cells transformed with the kanamycin B resistance gene . The recommended concentration for cell culture applications is 100 μg/mL .

- Antibacterial agent: Kanamycin sulfate exhibits good antibacterial activity against most Enterobacteriaceae bacteria, such as Escherichia coli, Klebsiella, Enterobacter, Proteus, Shigella, Salmonella, Citrobacter, Profil, and Yersinia . It is also effective against Haemophilus influenzae, Brucella, Neisseria meningitidis, and Neisseria gonorrhoeae . Additionally, Kanamycin has some effect on staphylococcus (methicillin-sensitive strains) and Mycobacterium tuberculosis, but is ineffective against Pseudomonas aeruginosa .

- Treatment of infections: Kanamycin sulfate is used to treat severe infections caused by sensitive Enterobacteriaceae bacteria, such as pneumonia, septicemia, and abdominal cavity infections . It is often combined with other antibacterial agents for this purpose .

- Enhancing drug delivery: Nanotechnology is being explored to improve the delivery and efficacy of Kanamycin, specifically through chitosan nanoparticles . Kanamycin-loaded chitosan nanoparticles have demonstrated superior antibacterial activity compared to conventional kanamycin, with enhanced potency against strains such as Escherichia coli and Klebsiella planticola . The antibacterial effect is attributed to the electrostatic interactions between the positively charged chitosan nanoparticles and the negatively charged bacterial cell membranes, which facilitates improved attachment and sustained release of kanamycin, leading to more effective bacterial inhibition .

- Pharmaceutical raw material: Kanamycin sulfate is used as a pharmaceutical raw material in the preparation of various medications, including injections, eye drops, capsules, and tablets . The crystal form of kanamycin sulfate can influence the performance and biological properties of solid preparations .

Stability Studies of Kanamycin Sulfate

- A study examined the stability of kanamycin sulfate by placing kanamycin sulfate in an incubator at 45 ℃ for 4 months. The kanamycin B content of each material was measured at 0 month and 4 months to assess stability .

Kanamycin-loaded chitosan nanoparticles' antibacterial efficiency

- The in vitro release profile of kanamycin from chitosan nanoparticles demonstrated a biphasic release pattern . Initial drug release occurred rapidly within the first two hours, followed by a steady, sustained release for the subsequent 24 hours, with approximately 92% of the drug released within this timeframe . This sustained-release characteristic allows for better management of the drug's pharmacokinetics, potentially reducing the frequency of administration and minimizing side effects, thus providing a more effective approach to treatment .

作用机制

Bekanamycin sulfate salt exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with protein synthesis by causing misreading of the mRNA, which ultimately leads to the death of the bacterial cell. The compound specifically targets the 16S rRNA and a single amino acid of protein S12 .

相似化合物的比较

Bekanamycin sulfate salt is similar to other aminoglycoside antibiotics, such as:

Kanamycin A sulfate salt: Bekanamycin is a derivative of kanamycin A and shares similar bactericidal properties.

Amikacin sulfate: This compound is synthesized by acylation of kanamycin A and is used to treat more resistant Gram-negative bacterial infections.

Gentamicin sulfate: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity

Bekanamycin sulfate salt is unique in its specific binding to the 30S ribosomal subunit and its effectiveness against a wide range of bacterial infections.

生物活性

Bekanamycinsulfate salt, commonly known as kanamycin sulfate, is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It exhibits a broad spectrum of antibacterial activity, primarily targeting both gram-positive and gram-negative bacteria, as well as mycoplasma. This article reviews the biological activity of bekayamycinsulfate salt, including its mechanism of action, applications in various fields, and relevant research findings.

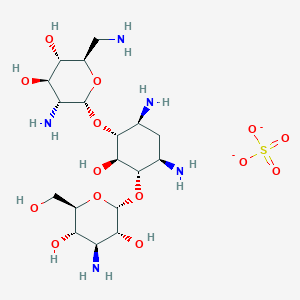

Chemical Structure and Properties

- Chemical Formula : C₁₈H₃₈N₄O₁₅S

- Molecular Weight : 582.575 g/mol

- CAS Number : 25389-94-0

The compound is characterized by its ability to inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit, leading to misreading of mRNA and ultimately disrupting translation processes .

This compound functions primarily through:

- Inhibition of Protein Synthesis : It binds to the 30S ribosomal subunit, preventing the proper translation of mRNA into proteins. This action is critical for bacterial growth and replication .

- Spectrum of Activity : The compound is effective against a wide range of microorganisms, including:

Antimicrobial Spectrum

The antimicrobial efficacy of bekayamycinsulfate salt can be summarized in the following table:

| Bacterial Type | Activity |

|---|---|

| Gram-positive | Effective |

| Gram-negative | Effective |

| Mycoplasma | Effective |

Applications

This compound is widely used in various applications:

- Molecular Biology : It serves as a selective agent for bacterial and plant cells that have incorporated kanamycin resistance genes. This application is crucial in genetic engineering and transformation experiments .

- Clinical Use : Kanamycin sulfate is employed in treating infections caused by susceptible bacteria, particularly in cases where other antibiotics may not be effective due to resistance .

Case Studies and Research Findings

Several studies have highlighted the biological activity and efficacy of bekayamycinsulfate salt:

- Potency Assessment : A collaborative study involving multiple laboratories assessed the potency of kanamycin sulfate against various bacterial strains using plate diffusion methods. The results indicated consistent antibacterial activity across different test organisms such as Bacillus subtilis and Staphylococcus aureus, confirming its effectiveness as an antibiotic .

- Resistance Mechanisms : Research has shown that certain bacteria can develop resistance to kanamycin through aminoglycoside-modifying enzymes (AMEs), which alter the antibiotic's structure, preventing it from binding to ribosomes. Understanding these mechanisms is vital for developing strategies to combat antibiotic resistance .

- Therapeutic Applications : Clinical studies have demonstrated the utility of kanamycin sulfate in treating multidrug-resistant infections, showcasing its role in modern antibiotic therapy .

属性

分子式 |

C18H37N5O14S-2 |

|---|---|

分子量 |

579.6 g/mol |

IUPAC 名称 |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfate |

InChI |

InChI=1S/C18H37N5O10.H2O4S/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18;1-5(2,3)4/h4-18,24-29H,1-3,19-23H2;(H2,1,2,3,4)/p-2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+;/m0./s1 |

InChI 键 |

YGTPKDKJVZOVCO-KELBJJLKSA-L |

手性 SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.[O-]S(=O)(=O)[O-] |

规范 SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.[O-]S(=O)(=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。